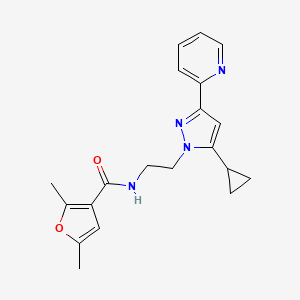

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2/c1-13-11-16(14(2)26-13)20(25)22-9-10-24-19(15-6-7-15)12-18(23-24)17-5-3-4-8-21-17/h3-5,8,11-12,15H,6-7,9-10H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPZGDMLWFVSPBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCCN2C(=CC(=N2)C3=CC=CC=N3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q. What are the common synthetic strategies for preparing this compound?

The synthesis typically involves multi-step organic reactions, starting with the preparation of pyrazole and furan intermediates. Key steps include:

- Pyrazole intermediate synthesis : Cyclization of hydrazine derivatives with cyclopropane-containing ketones, followed by functionalization with pyridin-2-yl groups .

- Coupling reactions : Amide bond formation between the pyrazole-ethylamine intermediate and 2,5-dimethylfuran-3-carboxylic acid using coupling agents like EDCI/HOBt in solvents such as DMF .

- Purification : Column chromatography or recrystallization (e.g., ethanol) to achieve >95% purity, monitored by TLC .

Q. Which analytical techniques are critical for structural confirmation?

- NMR spectroscopy :

- ¹H-NMR : Look for aromatic protons in the pyridine ring (δ 7.5–8.5 ppm), pyrazole protons (δ 6.5–7.5 ppm), and methyl groups in the furan moiety (δ 2.1–2.6 ppm) .

- ¹³C-NMR : Signals for carbonyl carbons (~165–170 ppm) and quaternary carbons in the cyclopropyl group .

Q. What are the key intermediates in the synthesis pathway?

- 5-Cyclopropyl-3-(pyridin-2-yl)-1H-pyrazole : Synthesized via cyclocondensation of cyclopropyl ketones with hydrazine derivatives .

- 2-(5-Cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethylamine : Generated by nucleophilic substitution or reductive amination .

- 2,5-Dimethylfuran-3-carboxylic acid : Prepared via Friedel-Crafts acylation or oxidation of substituted furans .

Advanced Research Questions

Q. How can researchers optimize low yields in the amide coupling step?

- Variables to test :

- Byproduct mitigation : Use scavengers (e.g., polymer-bound isocyanates) to remove unreacted carboxylic acid .

Q. How to resolve contradictions between experimental and computational NMR data?

- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., pyrazole vs. pyridine protons) .

- DFT calculations : Simulate ¹H/¹³C chemical shifts using software (e.g., Gaussian) and compare with experimental data .

- X-ray crystallography : Resolve ambiguities via single-crystal structure determination (SHELX programs for refinement) .

Q. What strategies improve reproducibility in multi-step syntheses?

- Critical control points :

- Intermediate purity : Ensure >90% purity before proceeding to the next step (via HPLC) .

- Moisture-sensitive steps : Use anhydrous solvents and inert atmosphere for cyclopropane ring formation .

- Scale-up adjustments : Replace column chromatography with fractional crystallization for large batches .

Q. How to evaluate the compound’s stability under varying conditions?

- Forced degradation studies :

| Condition | Method | Analysis |

|---|---|---|

| Acidic | 0.1M HCl, 70°C, 24h | HPLC to detect hydrolysis products |

| Oxidative | 3% H₂O₂, RT, 48h | LC-MS for peroxide adducts |

- Long-term stability : Store at -20°C in amber vials; monitor decomposition via NMR every 6 months .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.